molecular formula C19H17NO B1587474 O-Tritylhydroxylamine CAS No. 31938-11-1

O-Tritylhydroxylamine

Cat. No. B1587474
CAS RN: 31938-11-1
M. Wt: 275.3 g/mol
InChI Key: NZFHJBSDSXDUAO-UHFFFAOYSA-N
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Description

O-Tritylhydroxylamine, also known as O-(Triphenylmethyl)hydroxylamine or Trityloxyamine, is an organic compound with the molecular formula C19H17NO . It is used in research and development .


Molecular Structure Analysis

The molecular structure of O-Tritylhydroxylamine is represented by the linear formula (C6H5)3CONH2 . It has a molecular weight of 275.34 .


Chemical Reactions Analysis

O-Tritylhydroxylamine may be used in the preparation of 8-azido-O-trityloctahydroxamate and 9-azido-O-tritylnonahydroxamate . It may also be used in the synthesis of Simian virus nuclear localization peptide (NLS)-histone deacetylase (HDAC) inhibitor conjugates .


Physical And Chemical Properties Analysis

O-Tritylhydroxylamine is a solid at 20 degrees Celsius . It has a melting point of 79-81 °C and a predicted boiling point of 443.2±44.0 °C . It is soluble in methanol . The compound is white to orange to green in color and can appear as a powder to crystal .

Scientific Research Applications

1. Chemical Properties and Reactions

O-Tritylhydroxylamine has been studied for its chemical properties and reactions. A notable study includes the examination of N-Tritylhydroxylamines, exploring their preparation, structures, base strengths, and reactions with various acids. These compounds are found to decompose under acidic conditions to yield corresponding trityl alcohols (Canle et al., 2001).

2. Solid State Behavior

In another study, O-Tritylhydroxylamine was reported to form dimers in the solid state. These dimers exhibit multiple types of hydrogen bonds, such as intermolecular N-H...N and N-H...π(arene), and intramolecular (aryl)C-H...O. This finding is essential for understanding the solid-state behavior of this compound (Glidewell & Ferguson, 1994).

3. Biosynthesis and Biological Activity

The role of hydroxylamine derivatives, including those related to O-Tritylhydroxylamine, in biosynthesis and biological activities has been explored. For example, a study on Trichostatin A highlighted the role of the hydroxamic acid group (related to hydroxylamine) in inhibiting histone deacetylase, a significant action in the field of epigenetics (Kudo et al., 2017).

4. Applications in Synthesis

O-Tritylhydroxylamine derivatives have been employed in the synthesis of various compounds. An example is the use of O-trityl hydroxylamine derivatives in the synthesis of N-hydroxy amides. Such compounds often exhibit significant biological activities, demonstrating the utility of O-Tritylhydroxylamine in synthesizing biologically active molecules (Yang et al., 2007).

5. Involvement in Metabolic Processes

Studies on the metabolism of aromatic amines have indicated the relevance of hydroxylamine and its derivatives, including O-Tritylhydroxylamine, in metabolic activation and deactivation processes. These findings are important for understanding the role of such compounds in biological systems (Land et al., 1989).

Safety And Hazards

O-Tritylhydroxylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse with plenty of water .

properties

IUPAC Name

O-tritylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFHJBSDSXDUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185777
Record name O-(Triphenylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Tritylhydroxylamine

CAS RN

31938-11-1
Record name O-(Triphenylmethyl)hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31938-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(Triphenylmethyl)hydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031938111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-(Triphenylmethyl)hydroxylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(triphenylmethyl)hydroxylamine
Source European Chemicals Agency (ECHA)
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Record name (Triphenylmethoxy)amine
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
C Glidewell, G Ferguson - Acta Crystallographica Section C: Crystal …, 1994 - scripts.iucr.org
… Abstract O-Tritylhydroxylamine, C19H17NO (IV), forms dimers in the solid state which are made up from two different molecules; these dimers exhibit three type of hydrogen © 1994 …
Number of citations: 14 scripts.iucr.org
AM Johns, Z Liu, JF Hartwig - … Chemie International Edition, 2007 - Wiley Online Library
… benzophenone hydrazone or O-tritylhydroxylamine or 1.3 mmol O… -benzylhydroxylamine, and O-tritylhydroxylamine with a selection … Reactions of O-tritylhydroxylamine with phenyl ethyl …
Number of citations: 122 onlinelibrary.wiley.com
J Zhang, Y Tang, Y Liu, Y Mao - Organic Preparations and …, 2018 - Taylor & Francis
… Pimelic acid (2) was reacted with acetic anhydride and o-tritylhydroxylamine successively to furnish compound 3 in 75% yield. t-Butyl carbazate and 1-ethyl-3-(3-dimethylaminopropyl)…
Number of citations: 2 www.tandfonline.com
XJ Zhang, MH Liu, YS Luo, GY Han, ZQ Ma… - European Journal of …, 2021 - Elsevier
… 9c were reacted with O-tritylhydroxylamine in presence of 2-(… 14g were reacted with O-tritylhydroxylamine in presence of … , which were coupled with O-tritylhydroxylamine, following by …
Number of citations: 8 www.sciencedirect.com
M Flipo, J Charton, A Hocine… - Journal of medicinal …, 2009 - ACS Publications
… Ethyl chloroformate (105 μL, 1.1 mmol) was added dropwise at 0 C, the solution was stirred for 40 min at 0 C, and O-tritylhydroxylamine (206 mg, 0.75 mmol) in DCM (2 mL) was added. …
Number of citations: 115 pubs.acs.org
SW Remiszewski, LC Sambucetti… - Journal of medicinal …, 2002 - ACS Publications
Inhibitors of histone deacetylase (HDAC) have been shown to induce terminal differentiation of human tumor cell lines and to have antitumor effects in vivo. We have prepared …
Number of citations: 165 pubs.acs.org
H Yang, W Lv, M He, H Deng, H Li, W Wu… - Chemical …, 2019 - pubs.rsc.org
… Subsequent hydrolysis of 5 and reacting with O-tritylhydroxylamine produced 7. The pomalidomide (Poma) analogues of E3 ligase ligands 8–12 were synthesized by reported methods. …
Number of citations: 71 pubs.rsc.org
AF Bella, AMZ Slawin, JC Walton - The Journal of Organic …, 2004 - ACS Publications
… -free system we made O-tritylhydroxylamine by the method of … solution of 2a and O-tritylhydroxylamine to which a drop of H 2 … Reaction of 2b with O-tritylhydroxylamine did not take place …
Number of citations: 39 pubs.acs.org
V Patil, W Guerrant, PC Chen, B Gryder… - Bioorganic & medicinal …, 2010 - Elsevier
… Reaction of azido acid 1a–c with O-tritylhydroxylamine under standard activation condition gave O-tritylated hydroxamates 2a–c in good to excellent yields. Subsequent Cu(I) catalyzed …
Number of citations: 110 www.sciencedirect.com
SW Remiszewski - Current medicinal chemistry, 2003 - ingentaconnect.com
The natural products trapoxin B and trichostatin A, as well as the novel marine natural product psammaplin A (PSMA) were found in a cell-based screen for compounds that induced the …
Number of citations: 121 www.ingentaconnect.com

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